![molecular formula C22H17FN2O3S B2846661 N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895650-91-6](/img/structure/B2846661.png)
N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been found in a variety of naturally occurring compounds and chemically useful molecules having diverse biological activities . They are often used in the development of new therapeutic agents due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives include quinoline synthesis, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point can be determined, and the compound’s structure can be confirmed using NMR .Scientific Research Applications
- Researchers have reported a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Recent studies suggest that 4-quinolone derivatives may also regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial infections, fungal infections, HIV, and cancer .
- Researchers have developed a practical solid-phase disulfide ligation system using the group Npys-OPh (pF). This system offers enhanced utility and stability, facilitating the systematic construction of disulfide-linked hybrid molecules .
- These compounds exhibit potential anti-inflammatory and antimicrobial activities, making them interesting candidates for further investigation .
- Classical synthesis methods, metal-free reactions, and transition metal-catalyzed procedures have been explored. These efforts contribute to the development of novel pharmaceutical agents .
Catalytic Protodeboronation for Alkene Hydromethylation
Pharmaceutical Applications: 4-Quinolone Derivatives
Solid-Phase Disulfide Ligation (SPDSL) System Enhancement
Anti-Inflammatory and Antimicrobial Properties
Synthesis of 4-Quinolone Analogues
Biological Interest and Drug Scaffolds
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c1-28-17-11-12-20-19(13-17)22(25-16-9-7-15(23)8-10-16)21(14-24-20)29(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHJWYZUPYHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.